N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide
Description
"N-(4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide" is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:
- 7-Methyl group: Enhances lipophilicity and may influence steric interactions in biological targets.
- Thiomorpholine-4-carbonyl substituent at position 3: Introduces a sulfur-containing heterocycle, which may modulate electronic properties, solubility, and metabolic stability compared to oxygen-containing analogs.
- N-(4-aminophenyl)acetamide at position 4: Provides hydrogen-bonding capability via the acetamide moiety, a common pharmacophore in kinase inhibitors and receptor antagonists.
Properties
IUPAC Name |
N-[4-[[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-14-3-8-18-20(26-17-6-4-16(5-7-17)25-15(2)28)19(13-23-21(18)24-14)22(29)27-9-11-30-12-10-27/h3-8,13H,9-12H2,1-2H3,(H,25,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDXVRODUBNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the thiomorpholine ring and the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of structurally related 1,8-naphthyridine derivatives highlights critical differences in substituents and their implications:
Key Observations:
Substituent Effects at Position 3: The thiomorpholine-4-carbonyl group in the target compound introduces a sulfur atom, which may reduce polarity compared to the 4-methylbenzoyl group in ’s compound. This substitution could alter binding affinity in hydrophobic enzyme pockets.
Position 4 Modifications: The target compound’s N-(4-aminophenyl)acetamide group enables hydrogen bonding with polar residues, whereas the trifluoromethylphenyl group in ’s compound enhances lipophilicity and resistance to oxidative metabolism .
Core Structure Variations :
- The 1,5-naphthyridine isomer () shifts nitrogen positions, altering electronic distribution and hydrogen-bonding patterns compared to the 1,8-naphthyridine core .
Physicochemical and Pharmacokinetic Implications
- Bioavailability : The trifluoromethyl group in ’s compound enhances membrane permeability but may increase plasma protein binding, reducing free drug concentration .
Research Findings and Limitations
While structural comparisons provide mechanistic insights, direct pharmacological data for the target compound are absent in the provided evidence . Key gaps include:
- Experimental binding affinities for biological targets (e.g., kinases, receptors).
- Comparative pharmacokinetic profiles (e.g., clearance, volume of distribution).
- Toxicity or selectivity data relative to analogs.
Further studies are required to validate hypotheses regarding the thiomorpholine group’s impact on efficacy and safety.
Biological Activity
N-(4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, efficacy, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiomorpholine ring and a naphthyridine moiety, which are significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For example, derivatives of phenyl-acetamides have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A study highlighted that certain phenyl-acetamides inhibited the replication of bacteria by targeting specific enzymes critical for their survival .
Anticancer Activity
The compound's potential as an anticancer agent has been explored extensively. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers. The IC50 values for related compounds in human tumor cell lines have been reported in the range of 0.2–10 μM, indicating significant cytotoxicity against leukemia and other cancer types .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways like the MAPK pathway, which is crucial for cell growth and differentiation.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage in cancer cells while sparing normal cells under certain conditions.
Case Studies
Several case studies have illustrated the biological efficacy of related compounds:
- Study on Antiviral Activity : A study evaluated the antiviral properties against SARS-CoV-2 using similar acetamides, showing promising results in inhibiting viral replication without significant cytotoxicity .
- Antibacterial Research : Another investigation focused on the antibacterial properties against ESKAPE pathogens, demonstrating effective inhibition at low concentrations and highlighting its potential as a therapeutic agent against multi-drug resistant infections .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
